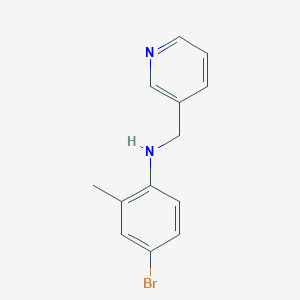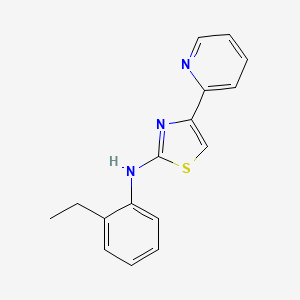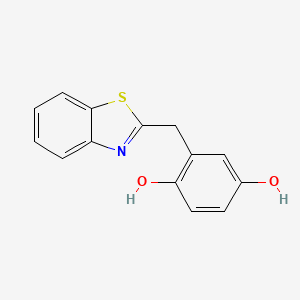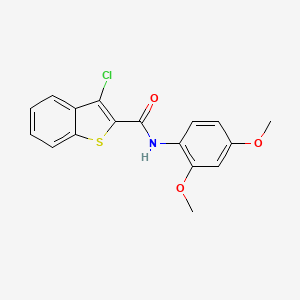
(4-bromo-2-methylphenyl)(3-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "(4-bromo-2-methylphenyl)(3-pyridinylmethyl)amine" often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a popular method for creating carbon-carbon bonds between aromatic halides and arylboronic acids. An example includes the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, indicating the versatility of these methods in generating structurally diverse compounds with potential biological activities (Ahmad et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds structurally similar to "(4-bromo-2-methylphenyl)(3-pyridinylmethyl)amine" has been elucidated using techniques like X-ray crystallography. These structures are often characterized by interesting features such as hydrogen bonding, which plays a crucial role in stabilizing the crystal structure, and weak interactions like C-H...π and π...π stacking, contributing to the molecular conformation and packing in the solid state. Studies like those on enaminones (Balderson et al., 2007) provide insight into these interactions.
Chemical Reactions and Properties
Compounds with the "(4-bromo-2-methylphenyl)(3-pyridinylmethyl)amine" motif engage in a variety of chemical reactions, showcasing their reactivity and functional group transformations. For instance, their participation in the Buchwald–Hartwig amination demonstrates their utility in forming new C-N bonds, essential for creating a wide range of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. The Buchwald–Hartwig amination process is a testament to their versatile reactivity (Bonacorso et al., 2018).
特性
IUPAC Name |
4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSJWPIWXUHOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclohexyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5668921.png)
![9-[(1,3-benzodioxol-5-yloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5668928.png)
![N,N-dimethyl-2-[2-(5-methylpyridin-3-yl)phenoxy]ethanamine](/img/structure/B5668935.png)
![9-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668961.png)

![1-(2,3-dihydro-1H-inden-2-yl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5668975.png)
![N-ethyl-3-(3-fluorophenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]propanamide](/img/structure/B5668983.png)
![N-{(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B5668990.png)
![6-methyl-3-(1-methyl-2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5668991.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-3-methylpiperidine](/img/structure/B5669005.png)
![8-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5669007.png)
![N-[2-(pyridin-2-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5669010.png)
